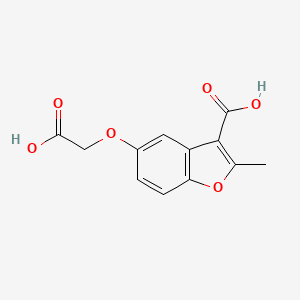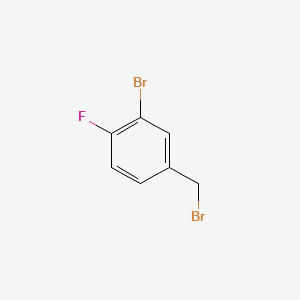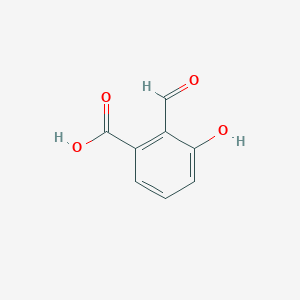
(E)-2-cyano-3-naphthalen-1-yl-N-(2-phenoxyphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-cyano-3-naphthalen-1-yl-N-(2-phenoxyphenyl)prop-2-enamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as NPPB and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
作用机制
NPPB acts as a non-specific chloride channel blocker by binding to the channel pore and preventing the passage of chloride ions. This compound has been shown to inhibit both the volume-sensitive and calcium-activated chloride channels, making it a useful tool in studying the physiological roles of these channels.
Biochemical and Physiological Effects:
NPPB has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit cell migration and proliferation, induce apoptosis, and modulate the activity of various ion channels. Additionally, NPPB has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
NPPB has several advantages in lab experiments. This compound is a potent chloride channel blocker and can be used to investigate the physiological roles of these channels. Additionally, NPPB is relatively easy to synthesize and purify, making it readily available for use in experiments.
However, there are also limitations to the use of NPPB in lab experiments. This compound has been shown to have off-target effects on other ion channels and transporters, which may complicate the interpretation of experimental results. Additionally, the effects of NPPB on cellular processes may be cell-type specific, further complicating the use of this compound in experiments.
未来方向
There are several potential future directions for research on NPPB. One area of interest is the development of more selective chloride channel blockers that can be used to investigate the roles of specific chloride channels in physiological processes. Additionally, the use of NPPB in the treatment of inflammatory diseases and cancer is an area of ongoing research. Finally, the development of new synthetic methods for NPPB and related compounds may lead to the discovery of new compounds with useful biological activities.
合成方法
The synthesis of NPPB involves the reaction of 2-phenoxybenzaldehyde with 2-cyano-3-naphthalenol in the presence of propionic anhydride and a catalyst. The resulting product is (E)-2-cyano-3-naphthalen-1-yl-N-(2-phenoxyphenyl)prop-2-enamide, which can be purified through recrystallization.
科学研究应用
NPPB has been widely used in scientific research due to its ability to inhibit chloride channels and block the volume-sensitive outwardly rectifying (VSOR) anion channel. This compound has been used in various studies to investigate the role of chloride channels in physiological processes such as cell volume regulation, apoptosis, and migration.
属性
IUPAC Name |
(E)-2-cyano-3-naphthalen-1-yl-N-(2-phenoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O2/c27-18-21(17-20-11-8-10-19-9-4-5-14-23(19)20)26(29)28-24-15-6-7-16-25(24)30-22-12-2-1-3-13-22/h1-17H,(H,28,29)/b21-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGKJOHZCOMMFL-HEHNFIMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C(=CC3=CC=CC4=CC=CC=C43)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)/C(=C/C3=CC=CC4=CC=CC=C43)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-naphthalen-1-yl-N-(2-phenoxyphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-butyl-2-[(E)-[(4-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2536713.png)

![2-bromo-5-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2536715.png)


![Ethyl 1-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2536721.png)
![N-[4-(3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide](/img/structure/B2536722.png)




![2-(Furan-2-yl)-1-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2536731.png)
![1-[1-[(2-Chlorophenyl)methylsulfonyl]azetidin-3-yl]pyrrolidine](/img/structure/B2536733.png)
